molecular formula C24H21N3O5S2 B2363944 Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 897734-14-4

Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2363944
M. Wt: 495.57
InChI Key: VNZLPYSSKUBXPE-IZHYLOQSSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzothiazole ring, a benzoyl group, a sulfonylamino group, and an acetate group . The presence of these functional groups likely contributes to the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 495.57. Other physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate and related compounds have been investigated for their potential in various biological and pharmacological applications. One study focused on synthesizing various substituted benzothiazoles with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds included different functional groups, indicating a broad spectrum of potential biological activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Potential in Treating Diabetic Complications

Another study explored iminothiazolidin-4-one acetate derivatives as inhibitors for aldehyde and aldose reductase, which are enzymes linked to diabetic complications. Some derivatives showed significant inhibitory potency, suggesting potential applications in treating diabetes-related issues (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Anticancer and Antiviral Properties

Further research has been conducted on N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities, indicating their potential as therapeutic agents in various medical fields (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Corrosion Inhibition

In the field of materials science, certain benzothiazole-imino derivatives have been studied as corrosion inhibitors for mild steel in acidic solutions. This application demonstrates the versatility of these compounds beyond biomedical fields (Quraishi & Sharma, 2005).

Synthesis and Characterization

The synthesis and characterization of these compounds are vital for their application in various fields. Research has been done on the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting advancements in synthetic techniques that could improve the accessibility and utility of these compounds (Darweesh, Mekky, Salman, & Farag, 2016).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, it should be handled with care, using appropriate personal protective equipment, and its use should comply with relevant safety regulations .

properties

IUPAC Name

methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-16-11-13-17(14-12-16)34(30,31)26-19-8-4-3-7-18(19)23(29)25-24-27(15-22(28)32-2)20-9-5-6-10-21(20)33-24/h3-14,26H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLPYSSKUBXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=CC=CC=C4S3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate

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